Chemical structure and properties of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole
Chemical structure and properties of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole
Technical Whitepaper: 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole Subtitle: Structural Analysis, Synthetic Methodologies, and Applications as a Metabolically Stable Scaffold in Drug Discovery
Executive Summary
1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole (often referred to as 1-neopentyl-4-iodopyrazole ) is a specialized heterocyclic building block designed for high-value medicinal chemistry campaigns. Its structural uniqueness lies in the combination of a reactive halogen handle (C4-iodine) and a metabolically privileged
This guide dissects the molecule’s utility in optimizing Lead-like properties, specifically addressing the "Neopentyl Effect" for blocking oxidative dealkylation, and provides validated protocols for its synthesis and downstream functionalization.
Part 1: Structural Analysis & Physicochemical Profile
The "Neopentyl Advantage" (Metabolic Blockade)
In drug design,
-
Mechanism of Stability: The neopentyl group (2,2-dimethylpropyl) lacks protons on the
-carbon. Furthermore, the steric bulk of the tert-butyl terminus hinders enzymatic access to the -methylene protons. -
Result: This motif acts as a "metabolic wall," significantly extending the half-life (
) of the parent drug compared to -ethyl or -isobutyl analogs.
Physicochemical Properties (Experimental & Predicted)
The addition of the neopentyl group transforms the polarity profile of the parent 4-iodopyrazole.
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 264.11 g/mol | Heavy atom count: 11 |
| Appearance | Off-white to pale yellow solid | Low melting point solid |
| LogP (Predicted) | 3.2 ± 0.4 | Significantly more lipophilic than 4-iodopyrazole (LogP ~1.7) |
| H-Bond Donors | 0 | Fully substituted nitrogen |
| H-Bond Acceptors | 2 | Pyrazole nitrogens |
| Rotatable Bonds | 2 | |
| Electronic Character | Electron-deficient aromatic | C4-I is highly activated for oxidative addition |
Part 2: Synthetic Methodologies
Synthesizing 1-neopentyl-4-iodopyrazole presents a specific challenge: The Neopentyl Effect . Direct
Two robust routes are recommended to bypass this kinetic barrier.
Route A: The Mitsunobu Strategy (Recommended for Small Scale)
This route utilizes neopentyl alcohol, avoiding the poor reactivity of neopentyl halides.
-
Reagents: 4-Iodopyrazole, Neopentyl alcohol, Triphenylphosphine (
), DIAD or DEAD. -
Solvent: Anhydrous THF or Toluene.
-
Conditions:
, 12–24 hours. -
Mechanism: Activation of the alcohol by the betaine intermediate allows the pyrazole nitrogen to attack the neopentyl carbon via an
-like transition state, driven by the formation of phosphine oxide.
Route B: The "Alkylation-First" Industrial Route
For larger scales, it is more cost-effective to alkylate the cheaper parent pyrazole first, followed by regioselective iodination.
-
Step 1: Alkylation
-
Substrate: 1H-Pyrazole + Neopentyl Tosylate (or Mesylate).
-
Base: Cesium Carbonate (
) or Sodium Hydride ( ). -
Solvent: DMF or NMP (High boiling point polar aprotic is critical).
-
Temp:
(Heat is required to overcome steric barrier).
-
-
Step 2: C4-Iodination
-
Reagent:
-Iodosuccinimide (NIS) or / Ceric Ammonium Nitrate (CAN). -
Solvent: Acetonitrile or DMF.
-
Selectivity: Electrophilic aromatic substitution occurs exclusively at C4 due to the directing effect of the pyrazole nitrogens.
-
Part 3: Visualization of Synthesis & Reactivity
The following diagram illustrates the retrosynthetic logic and the divergence point for library generation.
Caption: Figure 1.[1] Convergent synthetic routes (Mitsunobu vs. Alkylation-Iodination) and downstream palladium-catalyzed diversification of the scaffold.
Part 4: Experimental Protocols
Protocol 4.1: Regioselective Iodination of 1-Neopentylpyrazole
Use this protocol if you have already synthesized the alkylated pyrazole intermediate.
-
Setup: Charge a round-bottom flask with 1-neopentyl-1H-pyrazole (1.0 equiv) and Acetonitrile (0.5 M concentration).
-
Addition: Add
-Iodosuccinimide (NIS) (1.1 equiv) in a single portion at room temperature.-
Note: Protect from light to prevent radical side reactions.
-
-
Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS (Target Mass: M+1 = 265).
-
Workup: Dilute with EtOAc. Wash with 10% aqueous Sodium Thiosulfate (
) to remove excess iodine (color change from brown/yellow to clear). Wash with brine.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Purification: Dry over
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).-
Expected Yield: 85–95%.
-
Protocol 4.2: Suzuki-Miyaura Cross-Coupling (General Procedure)
Standard procedure for coupling this scaffold to an aryl boronic acid.
-
Reagents: 1-Neopentyl-4-iodo-1H-pyrazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv),
(2.0 equiv). -
Catalyst:
(5 mol%). -
Solvent: Dioxane:Water (4:1 ratio), degassed.
-
Conditions: Heat to 90°C under
atmosphere for 2–4 hours. -
Observation: The C-I bond is highly reactive; oxidative addition is rapid. If the reaction is sluggish, switch to a more active catalyst system like XPhos Pd G2.
Part 5: Medicinal Chemistry Applications
This scaffold is particularly relevant in the design of Kinase Inhibitors (e.g., JAK, BTK, or LRRK2 pathways) where the pyrazole ring acts as a hinge binder or a solvent-front element.
-
Lipophilic Efficiency (LipE): The neopentyl group adds significant lipophilicity. This is useful when the target binding pocket contains a large hydrophobic sub-pocket (e.g., the "back pocket" of a kinase) that cannot be filled by smaller methyl or ethyl groups.
-
Bioisosterism: It serves as a superior bioisostere to the tert-butyl group. While tert-butyl attached directly to nitrogen is chemically unstable (prone to elimination), the neopentyl group (
) retains the bulk of the tert-butyl group while maintaining chemical stability. -
Metabolic Stability: As detailed in Section 1.1, the absence of
-hydrogens prevents Hoffmann elimination and -oxidation, while steric bulk prevents -dealkylation.
References
-
BenchChem. (2025).[2] The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77022, 4-Iodopyrazole. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Pyrazoles and Indazoles. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 4-Iodo-1H-pyrazole. Retrieved from
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for metabolic stability of blocked alkyl groups).
